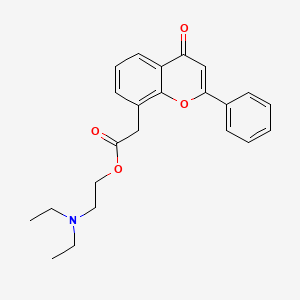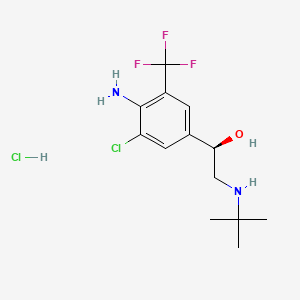
洛非昔明盐酸盐
描述
Lofepramine hydrochloride is a potent tricyclic antidepressant . It is extensively metabolised to Desipramine . The antidepressant activity of Lofepramine hydrochloride stems from the facilitation of noradrenergic neurotransmission by uptake inhibition . It is also a serotonin and norepinephrine reuptake inhibitor (SNRI) .
Molecular Structure Analysis
The molecular formula of Lofepramine hydrochloride is C26H28Cl2N2O . Its average mass is 455.42 g/mol . The structure of Lofepramine hydrochloride can be represented as N-(4-Chlorobenzoylmethyl)-3-(10,11-dihydro-5h-dibenz[b,f]azepin-5-yl)-n-methylpropylamine hydrochloride .
科学研究应用
Antidepressant
Lofepramine hydrochloride is primarily used as an antidepressant . It is a tricyclic antidepressant (TCA) which is used to treat depression . Like most TCAs, lofepramine is believed to work in relieving depression by increasing concentrations of the neurotransmitters norepinephrine and serotonin in the synapse, by inhibiting their reuptake .
Serotonin and Norepinephrine Re-uptake Inhibitor (SNRI)
Lofepramine is an antidepressant; serotonin and norepinephrine re-uptake inhibitor (SNRI) . It is a strong inhibitor of norepinephrine reuptake and a moderate inhibitor of serotonin reuptake .
Treatment for Fatigue
Lofepramine has been used in research for the treatment of fatigue . However, more research is needed to establish its effectiveness and safety in this application.
Muscarinic Acetylcholine Receptors Antagonist
Lofepramine is a weak-intermediate level antagonist of the muscarinic acetylcholine receptors . This property could have potential therapeutic applications, although more research is needed in this area.
Prodrug of Desipramine
Lofepramine has been said to be a prodrug of desipramine, although there is also evidence against this notion . If it is indeed a prodrug, this means that it is metabolized in the body to produce desipramine, which is the compound that exerts the therapeutic effects.
Central Nervous System Depressant
Lofepramine may increase the central nervous system depressant (CNS depressant) activities of certain drugs . This means it could potentially be used in research studying the effects of CNS depressants.
作用机制
Target of Action
Lofepramine hydrochloride primarily targets the norepinephrine transporter (NET) and the serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating their action . Lofepramine is a strong inhibitor of norepinephrine reuptake and a moderate inhibitor of serotonin reuptake . Additionally, it is a weak-intermediate level antagonist of the muscarinic acetylcholine receptors .
Mode of Action
Lofepramine hydrochloride acts by inhibiting the reuptake of norepinephrine and serotonin . By blocking their reuptake, lofepramine increases the concentrations of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This results in an elevated mood, which helps to alleviate symptoms of depression .
Biochemical Pathways
It is known that the drug affects the synaptic vesicle cycle and the serotonergic synapse . By inhibiting the reuptake of norepinephrine and serotonin, lofepramine interferes with these pathways, leading to increased levels of these neurotransmitters in the synaptic cleft .
Pharmacokinetics
Lofepramine is subject to extensive first-pass metabolism in the liver via the cytochrome P450 system, including CYP2D6, to its major metabolite, desipramine . The bioavailability of oral lofepramine is below 10% due to this pronounced first-pass elimination . It has a protein binding of 99% . The elimination half-life of lofepramine is up to 5 hours, while its active metabolites have a half-life of 12-24 hours . Lofepramine and its metabolites are excreted in urine and feces .
Result of Action
The molecular and cellular effects of lofepramine’s action primarily involve an increase in the synaptic concentrations of norepinephrine and serotonin . This results in enhanced neurotransmission, leading to improved mood and reduced symptoms of depression .
Action Environment
The action, efficacy, and stability of lofepramine can be influenced by various environmental factors. For instance, the metabolism of lofepramine is accelerated by rifampicin, leading to a reduced plasma concentration . Additionally, certain conditions such as heart disease, impaired kidney or liver function, and narrow-angle glaucoma may necessitate caution or contraindicate the use of lofepramine . Furthermore, lofepramine use during pregnancy is advised against unless the benefits clearly outweigh the risks .
安全和危害
属性
IUPAC Name |
1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O.ClH/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29;/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZIQPOLMDPIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23047-25-8 (Parent) | |
| Record name | Lofepramine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9047833 | |
| Record name | Lofepramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lofepramine hydrochloride | |
CAS RN |
26786-32-3 | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26786-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lofepramine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lofepramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]ethan-1-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOFEPRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24K96F991 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



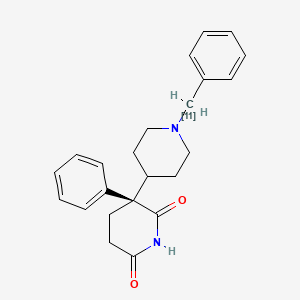
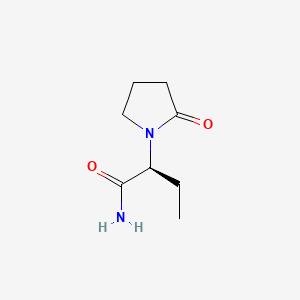
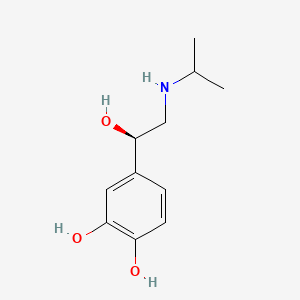
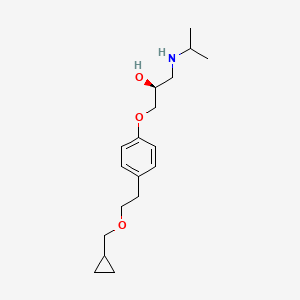

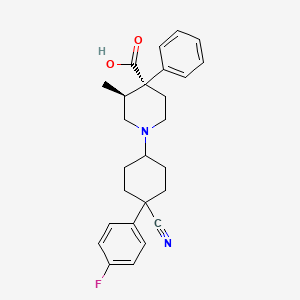
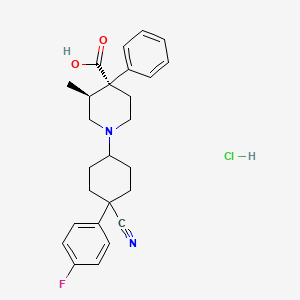
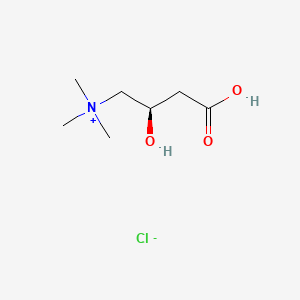
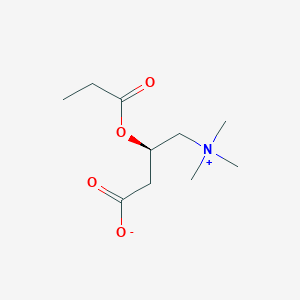
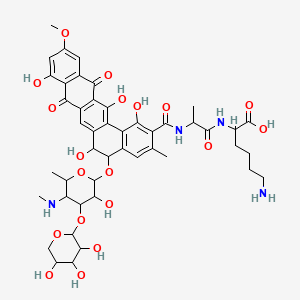
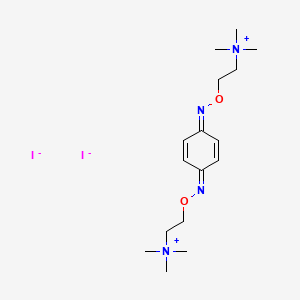
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B1674962.png)
